molecular formula C7H6ClFO4S2 B1376181 3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride CAS No. 1394041-07-6

3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride

Cat. No. B1376181
CAS RN: 1394041-07-6
M. Wt: 272.7 g/mol
InChI Key: ATQFUIBPJXDJFS-UHFFFAOYSA-N
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Description

“3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1394041-07-6 . It is used in various technical and scientific applications .


Molecular Structure Analysis

The molecular formula of “3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride” is C7H6ClFO4S2 . Its molecular weight is 272.7 g/mol .

Scientific Research Applications

Proteomics Research

3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride: is utilized in proteomics research, where it serves as a reagent for modifying proteins and peptides. Its reactivity allows for the selective labeling of amino acid residues, which is crucial for studying protein structure and function .

Fluorophore Development

This compound is instrumental in the development of single-benzene-based fluorophores (SBBFs). These fluorophores are used in various analytical, imaging, and sensing techniques. The electron-donor-acceptor (D-A) type dipolar structure within a compact benzene backbone makes it suitable for creating new SBBF derivatives in materials science .

Medicinal Chemistry

In medicinal chemistry, 3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride acts as an electrophilic warhead. It is used to design molecules that can selectively interact with biological targets, offering a balance between reactivity and stability, which is particularly important for developing new drugs .

Chemical Biology

Chemical biologists use this compound as an electrophilic probe due to its resistance to hydrolysis under physiological conditions. This property is advantageous for studying biological systems without the interference of rapid degradation .

Synthetic Chemistry

The compound is a key starting material in synthetic chemistry for creating sulfonyl fluorides. It is involved in various synthetic methods, including activation of sulfonamides, deoxygenation of sulfonic acids, and electrochemical oxidation of thiols .

Bactericidal Applications

Early research has indicated that sulfonyl fluoride-substituted benzoic acids, which can be derived from 3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride , exhibit bactericidal properties against bacteria like Bacillus subtilis and lactic acid bacteria .

Cascade Synthesis Processes

A novel application of this compound is in cascade synthesis processes that transform abundant and inexpensive sulfonates or sulfonic acids into highly valuable sulfonyl fluorides. This protocol features mild reaction conditions and uses readily available reagents .

Safety and Hazards

The safety data sheet for methanesulfonyl chloride, a related compound, indicates that it may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction, be fatal if inhaled, cause respiratory irritation, and be harmful to aquatic life .

properties

IUPAC Name

3-fluoro-4-methylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO4S2/c1-14(10,11)7-3-2-5(4-6(7)9)15(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQFUIBPJXDJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209694
Record name Benzenesulfonyl chloride, 3-fluoro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride

CAS RN

1394041-07-6
Record name Benzenesulfonyl chloride, 3-fluoro-4-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 3-fluoro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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